Plumbemycin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

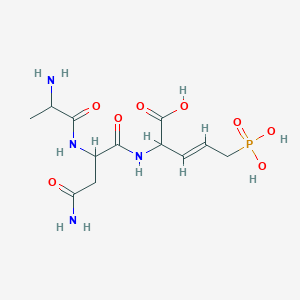

Plumbemycin B is a compound produced by the bacterium Streptomyces plumbeusThe structure of this compound has been identified as L-alanyl-L-asparaginyl-D-2-amino-5-phosphono-3-m-pentenoic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

Plumbemycin B is naturally produced by Streptomyces plumbeus. The compound is isolated from the culture broth of this bacterium. The isolation process involves several steps, including fermentation, extraction, and purification using techniques such as ion exchange chromatography .

Industrial Production Methods

Currently, there are no widely reported industrial production methods for this compound. The compound is primarily obtained through microbial fermentation of Streptomyces plumbeus.

Chemical Reactions Analysis

Types of Reactions

Plumbemycin B undergoes various chemical reactions, including hydrolysis and peptide bond formation. The compound’s unique structure allows it to participate in reactions typical of amino acids and peptides.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include hydrochloric acid for hydrolysis and various chromatographic materials for purification. The conditions for these reactions are typically mild, involving aqueous solutions and moderate temperatures .

Major Products Formed

The major products formed from the reactions of this compound include its hydrolyzed components, such as alanine, asparagine, and the unique amino acid constituent .

Scientific Research Applications

Plumbemycin B has several scientific research applications:

Chemistry: It is used to study the structure and function of antimetabolites and their interactions with amino acids.

Biology: this compound is used to investigate the metabolic pathways involving L-threonine and its antagonists.

Medicine: The compound’s ability to inhibit threonine synthase makes it a potential candidate for developing new antibiotics.

Mechanism of Action

Plumbemycin B exerts its effects by inhibiting threonine synthase, an enzyme involved in the biosynthesis of L-threonine. The compound binds to the enzyme, preventing it from catalyzing the conversion of its substrate. This inhibition disrupts the metabolic pathway, leading to the accumulation of intermediates and a decrease in L-threonine production .

Comparison with Similar Compounds

Similar Compounds

Plumbemycin A: Another antimetabolite produced by , with a similar structure but different amino acid composition.

Rhizocticines: A group of di- and tripeptide antibiotics that also interfere with threonine metabolism.

Uniqueness

Plumbemycin B is unique due to its specific amino acid composition and its potent inhibitory effect on threonine synthase. Its structure, which includes a phosphono-pentenoic acid moiety, distinguishes it from other similar compounds .

Biological Activity

Plumbemycin B is a naturally occurring antibacterial compound produced by the actinobacterium Streptomyces plumbeus. It is known for its unique structure and biological activity, particularly as an antagonist of L-threonine. This article explores the biological activity of this compound, including its mechanism of action, effects on microbial growth, and potential therapeutic applications.

This compound is characterized by its tripeptide structure, which includes the non-proteinogenic amino acid (Z)-L-2-amino-5-phosphono-3-pentenoic acid (APPA) at its core. The compound functions primarily as an antimetabolite that inhibits the enzyme threonine synthase, which is crucial for threonine biosynthesis in bacteria. The mechanism involves the competitive inhibition of threonine synthase by mimicking phosphohomoserine, a natural substrate of the enzyme. This inhibition disrupts protein synthesis and leads to bacterial growth inhibition .

Biological Activity and Efficacy

The biological activity of this compound has been demonstrated through various studies that highlight its antibacterial properties:

- Antibacterial Spectrum : this compound exhibits broad-spectrum antibacterial activity against various Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. Its efficacy is linked to its ability to penetrate bacterial cells via oligopeptide transport systems .

- Inhibition Studies : Research indicates that this compound can reverse growth inhibition caused by L-threonine in a concentration-dependent manner, demonstrating its role as an effective antagonist .

- Mechanistic Insights : The compound's mechanism was elucidated through structural studies that revealed how it binds to threonine synthase, forming a stable complex that prevents the enzyme from catalyzing its reaction. This binding occurs via a covalent interaction with the enzyme's pyridoxal phosphate cofactor .

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

- Growth Inhibition in Bacillus subtilis : In laboratory experiments, this compound was shown to inhibit the growth of Bacillus subtilis ATCC6633 significantly. The inhibition was reversed by adding excess L-threonine, confirming the specific targeting of threonine metabolism .

- Characterization of Antimicrobial Activity : A study characterized the antimicrobial metabolites produced by various Bacillus species, highlighting this compound's role in targeting intracellular processes and disrupting essential metabolic pathways in bacteria .

- Potential Therapeutic Applications : Given its selective action against bacterial threonine synthase, which is absent in mammals, this compound presents a promising avenue for developing new antibacterial therapies with reduced toxicity to human cells .

Data Table: Summary of Biological Activity

| Property | Details |

|---|---|

| Source | Streptomyces plumbeus |

| Chemical Structure | Tripeptide containing APPA |

| Target Enzyme | Threonine Synthase |

| Mechanism of Action | Competitive inhibition of threonine synthesis |

| Efficacy Against | Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) |

| Reversal Agent | L-Threonine |

| Therapeutic Potential | Low toxicity to mammalian cells; potential for antibiotic development |

Properties

CAS No. |

62896-17-7 |

|---|---|

Molecular Formula |

C12H21N4O8P |

Molecular Weight |

380.29 g/mol |

IUPAC Name |

(E)-2-[[4-amino-2-(2-aminopropanoylamino)-4-oxobutanoyl]amino]-5-phosphonopent-3-enoic acid |

InChI |

InChI=1S/C12H21N4O8P/c1-6(13)10(18)16-8(5-9(14)17)11(19)15-7(12(20)21)3-2-4-25(22,23)24/h2-3,6-8H,4-5,13H2,1H3,(H2,14,17)(H,15,19)(H,16,18)(H,20,21)(H2,22,23,24)/b3-2+ |

InChI Key |

DDLKXVROBQHLLI-NSCUHMNNSA-N |

Isomeric SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)NC(/C=C/CP(=O)(O)O)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CC(=O)N)C(=O)NC(C=CCP(=O)(O)O)C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.